Boc-D-Lys(N3)-OH (CHA)

Beschreibung

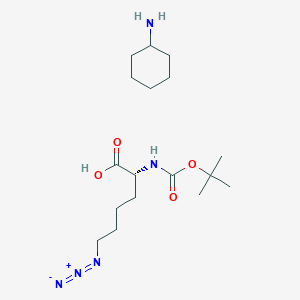

The exact mass of the compound N-alpha-t-Butyloxycarbonyl-epsilon-azido-D-lysine, (R)-2-t-Butyloxycarbonylamino-6-azidohexanoic acid cyclohexylamine (Boc-D-Lys(N3)-OH.CHA) is 371.25325455 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-D-Lys(N3)-OH (CHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Lys(N3)-OH (CHA) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O4.C6H13N/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12;7-6-4-2-1-3-5-6/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17);6H,1-5,7H2/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHYBEBTGVUZET-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Lys(N3)-OH (CHA): Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and key properties of N-α-(tert-Butoxycarbonyl)-N-ε-azido-D-lysine cyclohexylammonium salt (Boc-D-Lys(N3)-OH (CHA)). This valuable synthetic building block is instrumental in various fields, including peptide synthesis, drug discovery, and bioconjugation, primarily due to the versatile reactivity of its azide (B81097) moiety in "click chemistry" applications.

Chemical Structure and Properties

Boc-D-Lys(N3)-OH (CHA) is a derivative of the naturally occurring amino acid D-lysine. The α-amino group is protected by a tert-butoxycarbonyl (Boc) group, which is a common acid-labile protecting group in peptide synthesis. The ε-amino group of the lysine (B10760008) side chain is modified to an azide (N3) group. The carboxylic acid is salified with cyclohexylamine (B46788) (CHA) to enhance its stability and improve its handling characteristics as a crystalline solid.

Structure:

-

Core Amino Acid: D-lysine

-

α-Amino Protecting Group: tert-Butoxycarbonyl (Boc)

-

ε-Side Chain Modification: Azide (N3)

-

Salt Form: Cyclohexylammonium (CHA)

The presence of the azide group allows for highly specific and efficient conjugation to molecules containing alkyne or strained cycloalkyne functionalities through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[1]

Physicochemical Properties (Estimated)

| Property | Value | Reference |

| Molecular Formula | C11H20N4O4 · C6H13N | N/A |

| Molecular Weight | 371.48 g/mol | N/A |

| Appearance | White crystalline powder | [] |

| Storage | 2-8 °C | [] |

Synthesis of Boc-D-Lys(N3)-OH (CHA)

The synthesis of Boc-D-Lys(N3)-OH (CHA) is a multi-step process that begins with the selective protection of the α-amino group of D-lysine, followed by the conversion of the ε-amino group to an azide, and concludes with the formation of the cyclohexylammonium salt.

Synthetic Pathway

Figure 1: Synthesis workflow for Boc-D-Lys(N3)-OH (CHA).

Experimental Protocols

Step 1: Synthesis of N-α-Boc-D-lysine (Boc-D-Lys-OH)

This procedure is adapted from standard Boc protection protocols for amino acids.

-

Materials:

-

D-Lysine hydrochloride (1 equiv.)

-

Di-tert-butyl dicarbonate (B1257347) (Boc2O) (1.1 equiv.)

-

Sodium bicarbonate (NaHCO3) (3 equiv.)

-

Dioxane

-

Water

-

Ethyl acetate (B1210297)

-

5% Citric acid solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

-

Procedure:

-

Dissolve D-lysine hydrochloride in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate in portions while stirring.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc2O.

-

Cool the aqueous layer to 0 °C and acidify to pH 3 with a 5% citric acid solution.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-D-Lys-OH as a white solid or viscous oil.

-

Step 2: Synthesis of N-α-Boc-N-ε-azido-D-lysine (Boc-D-Lys(N3)-OH)

This step involves a diazotransfer reaction on the ε-amino group of Boc-D-Lys-OH. Imidazole-1-sulfonyl azide hydrogen sulfate is a safer alternative to other diazotransfer reagents like triflyl azide.[3][4][5]

-

Materials:

-

Boc-D-Lys-OH (1 equiv.)

-

Imidazole-1-sulfonyl azide hydrogen sulfate (1.1 equiv.)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05 equiv.)

-

Potassium carbonate (K2CO3) (2 equiv.)

-

Water

-

Saturated aqueous solution of ammonium (B1175870) chloride

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

Dissolve Boc-D-Lys-OH in a mixture of methanol and water.

-

Add potassium carbonate and copper(II) sulfate pentahydrate to the solution and stir until dissolved.

-

Add imidazole-1-sulfonyl azide hydrogen sulfate in one portion.

-

Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by TLC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain Boc-D-Lys(N3)-OH.

-

Step 3: Formation of the Cyclohexylammonium (CHA) Salt

The final step is the formation of the cyclohexylammonium salt to improve the product's crystallinity and stability.[6]

-

Materials:

-

Boc-D-Lys(N3)-OH (1 equiv.)

-

Cyclohexylamine (1 equiv.)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the purified Boc-D-Lys(N3)-OH in diethyl ether.

-

Slowly add one equivalent of cyclohexylamine to the solution while stirring.

-

A white precipitate should form. Continue stirring for 1-2 hours at room temperature.

-

Collect the precipitate by filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to yield Boc-D-Lys(N3)-OH (CHA) as a white crystalline solid.

-

Quantitative Data

The following table summarizes expected yields and purity for the synthesis of Boc-D-Lys(N3)-OH (CHA). Precise yields may vary depending on reaction conditions and scale.

| Step | Product | Typical Yield (%) | Purity (%) |

| 1 | Boc-D-Lys-OH | 85-95 | >95 |

| 2 | Boc-D-Lys(N3)-OH | 70-85 | >98 (after chromatography) |

| 3 | Boc-D-Lys(N3)-OH (CHA) | >95 | >99 |

Characterization Data

1H NMR (400 MHz, CDCl3) - Expected Chemical Shifts

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.1 | br s | 1H | NH (Boc) |

| ~4.2 | m | 1H | α-CH |

| ~3.3 | t | 2H | ε-CH2 |

| ~1.9-1.3 | m | 6H | β, γ, δ-CH2 |

| 1.45 | s | 9H | C(CH3)3 |

| ~1.2-2.0 (CHA) | m | 11H | Cyclohexyl protons |

| ~8.0 (CHA) | br s | 3H | NH3+ |

13C NMR (100 MHz, CDCl3) - Expected Chemical Shifts

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (carboxyl) |

| ~156 | C=O (Boc) |

| ~80 | C(CH3)3 |

| ~53 | α-C |

| ~51 | ε-C |

| ~32 | β-C |

| ~29 | δ-C |

| ~28 | C(CH3)3 |

| ~23 | γ-C |

| ~25, 31 (CHA) | Cyclohexyl carbons |

Mass Spectrometry (ESI-MS)

| Ion | Expected m/z |

| [M-H]⁻ (free acid) | 271.15 |

| [M+H]⁺ (free acid) | 273.16 |

| [M+Na]⁺ (free acid) | 295.14 |

Logical Relationships and Workflows

The following diagram illustrates the logical flow of the characterization and quality control process for the synthesized Boc-D-Lys(N3)-OH (CHA).

Figure 2: Quality control workflow for Boc-D-Lys(N3)-OH (CHA).

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. peptide.com [peptide.com]

- 7. Boc-Lys-OH(13734-28-6) 13C NMR spectrum [chemicalbook.com]

- 8. Boc-Lys-OH(13734-28-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Click Chemistry with Boc-D-Lys(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Nα-Boc-D-azidolysine (Boc-D-Lys(N3)-OH) in click chemistry, a class of biocompatible and highly efficient chemical reactions. This versatile building block serves as a cornerstone for the introduction of azide (B81097) functionalities into peptides and other molecules, enabling their conjugation to a wide array of substrates through copper-catalyzed and strain-promoted cycloaddition reactions. This document details the core principles, experimental protocols, and applications of Boc-D-Lys(N3)-OH in bioconjugation, drug delivery, and materials science.

Core Concepts: The Power of Azide-Alkyne Click Chemistry

Click chemistry, a term coined by K.B. Sharpless, refers to reactions that are high-yielding, wide in scope, stereospecific, and simple to perform. The most prominent example of click chemistry is the azide-alkyne cycloaddition, which can be conducted in two primary modes.

Boc-D-Lys(N3)-OH is a protected amino acid derivative featuring a tert-butyloxycarbonyl (Boc) group on the α-amino group and an azide (N3) group on the ε-amino group of a D-lysine scaffold.[1][2][3] This structure makes it an ideal reagent for incorporation into peptides via solid-phase peptide synthesis (SPPS), introducing a bioorthogonal azide handle for subsequent conjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Cu(I)-catalyzed reaction between an azide and a terminal alkyne is the prototypical "click" reaction. It is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted 1,2,3-triazole.[1][2][] This reaction is widely used for bioconjugation due to its reliability and the stability of the resulting triazole linkage.[1][2][]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition was developed. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[1][2][3] SPAAC is a cornerstone of in vivo chemistry and the labeling of biological macromolecules.

Quantitative Data

The efficiency of click chemistry reactions with azide-containing amino acids is a key factor in their widespread adoption. The following tables summarize typical reaction conditions and kinetic data.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Reactants | Azide (e.g., Boc-D-Lys(N3)-OH), Terminal Alkyne |

| Catalyst | Cu(I) source (e.g., CuSO4 with a reducing agent) |

| Typical Reaction Time | 1-2 hours at room temperature |

| Typical Yield | >95% (often quantitative)[5][6][7] |

| Concentration | Effective even at low micromolar concentrations (>10 µM)[7] |

| Parameter | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reactants | Azide (e.g., Boc-D-Lys(N3)-OH), Strained Alkyne (DBCO, BCN) |

| Catalyst | None |

| Second-Order Rate Constant (k2) with DBCO | ~0.34 M⁻¹s⁻¹[2][8][9] |

| Second-Order Rate Constant (k2) with BCN | ~0.28 M⁻¹s⁻¹[2][8][9] |

| Reaction Environment | Aqueous buffers, organic solvents |

Experimental Protocols

The following are detailed protocols for the two main types of click reactions involving an azide-functionalized molecule derived from a precursor like Boc-D-Lys(N3)-OH.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Containing Peptide

This protocol is adapted for the conjugation of a peptide containing an azidolysine residue to an alkyne-functionalized molecule.

Materials:

-

Azide-containing peptide (synthesized using Boc-D-Lys(N3)-OH)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO4) solution (20 mM in water)

-

Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in water)

-

Aminoguanidine (B1677879) hydrochloride solution (100 mM in water)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Deionized water

Procedure:

-

In a microcentrifuge tube, dissolve the azide-containing peptide in the reaction buffer to a final concentration of approximately 50-100 µM.

-

Add the alkyne-functionalized molecule in a 1.5 to 2-fold molar excess over the azide-containing peptide.

-

Prepare a premixed solution of the copper catalyst by combining the 20 mM CuSO4 solution and the 50 mM THPTA ligand solution in a 1:2.5 molar ratio (e.g., 2.5 µL of CuSO4 and 3.125 µL of THPTA for a 500 µL reaction).

-

Add the premixed copper catalyst solution to the reaction mixture. The final concentration of CuSO4 should be between 100-250 µM.

-

Add the 100 mM aminoguanidine hydrochloride solution to a final concentration of 5 mM.

-

Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 5 mM.

-

Gently mix the solution and allow the reaction to proceed at room temperature for 1-4 hours.

-

The reaction can be monitored by LC-MS or HPLC.

-

Upon completion, the product can be purified using standard techniques such as HPLC or size-exclusion chromatography.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-containing peptide to a DBCO-functionalized molecule.

Materials:

-

Azide-containing peptide (synthesized using Boc-D-Lys(N3)-OH)

-

DBCO-functionalized molecule

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4, or HEPES buffer)

-

DMSO (if needed to dissolve the DBCO reagent)

Procedure:

-

Dissolve the azide-containing peptide in the reaction buffer to the desired concentration (e.g., 1 mg/mL).

-

Dissolve the DBCO-functionalized molecule in DMSO to prepare a stock solution (e.g., 10 mM).

-

Add the DBCO stock solution to the peptide solution to achieve a 1.5 to 3-fold molar excess of the DBCO reagent. Ensure the final concentration of DMSO is compatible with the stability of your biomolecule (typically <10%).

-

Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 24 hours depending on the concentration of the reactants and the specific azide and cyclooctyne used.

-

The progress of the reaction can be monitored by observing the decrease in the UV absorbance of the DBCO reagent around 310 nm.

-

Purify the final conjugate using appropriate chromatographic techniques to remove unreacted starting materials.

Mandatory Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis and On-Resin Click Conjugation

Caption: Workflow for SPPS incorporation of Boc-D-Lys(N3)-OH and subsequent on-resin click chemistry.

Signaling Pathway: Targeted Drug Delivery via a Peptide-Drug Conjugate

References

- 1. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Utilizing Boc-D-Lys(N3)-OH (CHA) in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Boc-D-Lys(N3)-OH (CHA), a versatile building block for introducing an azide (B81097) functionality into peptides. The azide group serves as a chemical handle for subsequent modifications via "click chemistry," enabling the synthesis of complex peptide conjugates for various applications in research and drug development. This document outlines the properties of this reagent, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its applications in creating targeted therapeutics and biological probes.

Introduction to Boc-D-Lys(N3)-OH (CHA)

Boc-D-Lys(N3)-OH is a non-natural amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain (epsilon-amino group) is modified with an azide (N3) group.[1] The D-configuration of the lysine (B10760008) backbone enhances the proteolytic stability of the resulting peptides, a desirable characteristic for therapeutic applications.[2] The cyclohexylammonium (CHA) salt form improves the handling and solubility of the compound.

The key feature of this amino acid is the azide moiety, which is a versatile functional group for bioorthogonal chemistry.[3] It allows for the specific and efficient covalent modification of peptides with a wide range of molecules, such as fluorescent dyes, imaging agents, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of Boc-D-Lys(N3)-OH (CHA) is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C11H20N4O4 · C6H13N | N/A |

| Molecular Weight | 371.48 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Storage | 2-8 °C | N/A |

| Solubility | Soluble in DMF and DMSO | N/A |

Handling Precautions: While the azide group in Boc-D-Lys(N3)-OH is relatively stable, it is good practice to handle all azide-containing compounds with care. Avoid exposure to strong reducing agents or high temperatures outside of controlled reaction conditions. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Experimental Protocols: Boc-SPPS Incorporation and Modification

The following sections provide detailed protocols for the use of Boc-D-Lys(N3)-OH (CHA) in Boc-based solid-phase peptide synthesis.

General Boc-SPPS Workflow

The overall workflow for incorporating Boc-D-Lys(N3)-OH and its subsequent modification is depicted in the following diagram.

Caption: General workflow for Boc-SPPS incorporating Boc-D-Lys(N3)-OH and subsequent on-resin modification.

Protocol 1: Coupling of Boc-D-Lys(N3)-OH (CHA)

This protocol describes the incorporation of Boc-D-Lys(N3)-OH into the growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-D-Lys(N3)-OH (CHA) (2-4 equivalents relative to resin loading)

-

Base: N,N-Diisopropylethylamine (DIPEA) (4-6 equivalents)[7]

-

Solvent: N,N-Dimethylformamide (DMF)

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Kaiser test kit for monitoring coupling completion

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

-

Nα-Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group.[]

-

Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

-

Neutralization: Treat the resin with a 10% solution of DIPEA in DMF (v/v) for 5 minutes (repeat twice). Wash the resin with DMF (3x).[9]

-

Activation: In a separate vessel, dissolve Boc-D-Lys(N3)-OH (CHA) and HBTU/HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the modification of the resin-bound peptide containing the azido-lysine residue with an alkyne-functionalized molecule.

Materials:

-

Azido-peptide-resin

-

Alkyne-functionalized molecule of interest (e.g., fluorescent dye, drug molecule) (5-10 equivalents)

-

Copper(I) source: Copper(II) sulfate (B86663) (CuSO4) (0.5-1 equivalent)[10]

-

Reducing agent: Sodium ascorbate (B8700270) (1-2 equivalents)[10]

-

Copper ligand (optional but recommended): Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (1-5 equivalents)[11]

-

Solvent: DMF/water or DMSO/water mixture

Procedure:

-

Resin Preparation: Swell the azido-peptide-resin in the chosen solvent system (e.g., DMF/water 4:1) for 30 minutes.

-

Reaction Mixture Preparation: In a separate vessel, dissolve the alkyne-functionalized molecule, sodium ascorbate, and CuSO4 (and ligand, if used) in the solvent system.

-

Click Reaction: Add the reaction mixture to the swollen resin. Agitate the mixture at room temperature for 12-24 hours. The reaction should be protected from light if using photosensitive molecules.

-

Washing: Wash the resin thoroughly with the reaction solvent, followed by water, DMF, and DCM to remove unreacted reagents and the copper catalyst.

-

Confirmation: A small amount of resin can be cleaved and analyzed by LC-MS to confirm the successful conjugation.

| Parameter | Recommended Conditions |

| Alkyne | 5-10 eq. |

| CuSO4 | 0.5-1 eq. |

| Sodium Ascorbate | 1-2 eq. |

| Solvent | DMF/H2O or DMSO/H2O |

| Temperature | Room Temperature |

| Time | 12-24 hours |

Protocol 3: On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method, which is advantageous when working with biomolecules that are sensitive to copper.[4]

Materials:

-

Azido-peptide-resin

-

Strained alkyne (e.g., DBCO or BCN-functionalized molecule) (2-5 equivalents)[1]

-

Solvent: DMF, DMSO, or aqueous buffers

Procedure:

-

Resin Preparation: Swell the azido-peptide-resin in the chosen solvent for 30 minutes.

-

Reaction Mixture Preparation: Dissolve the strained alkyne-functionalized molecule in the solvent.

-

Click Reaction: Add the strained alkyne solution to the swollen resin. Agitate the mixture at room temperature. Reaction times can vary from 1 to 12 hours depending on the reactivity of the strained alkyne.[4]

-

Washing: Wash the resin thoroughly with the reaction solvent, followed by DMF and DCM to remove any unreacted alkyne.

-

Confirmation: Cleave a small amount of the resin and analyze by LC-MS to verify the conjugation.

| Parameter | Recommended Conditions |

| Strained Alkyne | 2-5 eq. |

| Solvent | DMF, DMSO, or aqueous buffers |

| Temperature | Room Temperature |

| Time | 1-12 hours |

Protocol 4: Cleavage and Deprotection

This protocol describes the final step of cleaving the modified peptide from the resin and removing any remaining side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail: A common cocktail for Boc-SPPS is high-concentration TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)). The exact composition may vary depending on the peptide sequence.[9]

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[12] The purity and identity of the final peptide conjugate are confirmed by analytical HPLC and mass spectrometry (MS).[13]

Applications of Peptides Synthesized with Boc-D-Lys(N3)-OH

The ability to introduce a versatile azide handle into peptides opens up a vast array of applications in drug discovery and chemical biology.

Peptide-Drug Conjugates (PDCs)

A significant application is the development of PDCs for targeted cancer therapy. A cell-penetrating or tumor-targeting peptide can be synthesized incorporating Boc-D-Lys(N3)-OH. The azide group then allows for the conjugation of a potent cytotoxic drug.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 肽偶联剂选择指南 [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. bachem.com [bachem.com]

- 13. lcms.cz [lcms.cz]

In-Depth Technical Guide to Boc-D-Lys(N3)-OH: A Core Component for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-tert-Butoxycarbonyl-Nε-azido-D-lysine, commonly referred to as Boc-D-Lys(N3)-OH, is a synthetically versatile amino acid derivative of significant interest in the fields of chemical biology, drug discovery, and materials science. Its unique bifunctional nature, featuring a Boc-protected α-amino group and an azido-functionalized side chain on a D-amino acid scaffold, makes it a valuable building block for the construction of complex biomolecules and targeted therapeutics. The D-configuration provides inherent resistance to enzymatic degradation, enhancing the in vivo stability of resulting peptides and conjugates. This guide provides a comprehensive overview of the physical and chemical characteristics of Boc-D-Lys(N3)-OH, detailed experimental protocols for its synthesis and application, and a discussion of its role in modern biochemical research.

Physical and Chemical Characteristics

Boc-D-Lys(N3)-OH is a white to off-white solid that is stable under standard laboratory conditions. Its core structure consists of a D-lysine backbone where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and the ε-amino group is modified with an azide (B81097) (N3) moiety. The Boc group is a widely used protecting group in peptide synthesis, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). The azide group is a versatile functional handle that can participate in a variety of bioorthogonal reactions.

Table 1: Physical and Chemical Properties of Boc-D-Lys(N3)-OH

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀N₄O₄ | [1][2] |

| Molecular Weight | 272.3 g/mol | [1][2] |

| CAS Number | 1620410-04-9 | |

| Appearance | White to off-white solid | |

| Melting Point | Data not consistently available in public sources. Often used in syntheses without reported melting point. | |

| Optical Rotation | Data not consistently available for the D-isomer with the azide group. The related compound, Boc-D-Lys-OH, has a specific rotation of [α]22/D -24° (c = 0.5% in methanol). | |

| Solubility | Soluble in many organic solvents such as chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone.[3] Limited solubility in water. |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the lysine (B10760008) backbone protons (multiplets, ~1.2-1.9 ppm, ~3.2 ppm, and ~4.0-4.3 ppm), and the protons adjacent to the azide and Boc-protected amine. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the lysine backbone. |

| IR Spectroscopy | A characteristic sharp peak for the azide (N₃) stretching vibration around 2100 cm⁻¹. Carbonyl stretching frequencies for the carboxylic acid and the urethane (B1682113) of the Boc group. N-H stretching and bending vibrations. |

Experimental Protocols

Synthesis of Boc-D-Lys(N3)-OH

A common route for the synthesis of Boc-D-Lys(N3)-OH involves the conversion of the ε-amino group of a suitably protected D-lysine derivative to an azide. A detailed, representative protocol is provided below.

Protocol 1: Synthesis of Boc-D-Lys(N3)-OH from Boc-D-Lys-OH

Materials:

-

Boc-D-Lys-OH

-

Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Imidazole-1-sulfonyl azide hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Protection of the α-amino and carboxyl groups: While not always necessary, temporary protection of the α-amino and carboxyl groups can improve reaction specificity. This can be achieved through the formation of a copper complex.

-

Diazo Transfer Reaction: a. Dissolve Boc-D-Lys-OH in a biphasic solvent system of water, methanol, and dichloromethane. b. Add a catalytic amount of copper (II) sulfate pentahydrate. c. Add imidazole-1-sulfonyl azide hydrochloride. d. Adjust the pH of the mixture to ~9 using an aqueous solution of potassium carbonate and stir vigorously at room temperature.[4] e. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: a. Once the reaction is complete, dilute the mixture with dichloromethane and separate the aqueous phase. b. Extract the organic phase with a saturated sodium bicarbonate solution. c. Combine the aqueous extracts, wash with diethyl ether, and then acidify to pH 2 with concentrated HCl. d. Extract the acidified aqueous phase with ethyl acetate.[4] e. Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. f. Purify the crude product by flash column chromatography on silica gel to obtain pure Boc-D-Lys(N3)-OH.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of Boc-D-Lys(N3)-OH.

Applications in Bioconjugation: Click Chemistry

Boc-D-Lys(N3)-OH is a key reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5] This reaction is highly efficient, specific, and bioorthogonal, making it ideal for labeling and conjugating biomolecules in complex environments.[6][]

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Boc-D-Lys(N3)-OH (or a peptide containing this residue)

-

Alkyne-functionalized molecule (e.g., a fluorescent dye, drug molecule, or biotin)

-

Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Organic co-solvent if needed (e.g., DMSO, t-butanol)

Procedure:

-

Preparation of Stock Solutions: a. Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent. b. Prepare a stock solution of CuSO₄ in water. c. Prepare a stock solution of the copper ligand (THPTA or TBTA) in water or a water/DMSO mixture. d. Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

-

Reaction Setup: a. In a microcentrifuge tube, combine the Boc-D-Lys(N3)-OH-containing molecule and the alkyne-functionalized molecule in the chosen buffer. b. Add the copper ligand to the reaction mixture. c. Add the CuSO₄ solution to the mixture. d. Initiate the reaction by adding the sodium ascorbate solution.

-

Reaction and Monitoring: a. Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from minutes to a few hours. b. The reaction progress can be monitored by techniques such as HPLC, LC-MS, or by observing changes in fluorescence if a fluorogenic azide or alkyne is used.

-

Purification: a. Once the reaction is complete, the desired triazole conjugate can be purified using appropriate chromatographic techniques, such as reverse-phase HPLC.

Diagram 2: CuAAC Reaction Pathway

Caption: The CuAAC reaction of Boc-D-Lys(N3)-OH with an alkyne.

Conversion to Amine: The Staudinger Reaction

The azide group of Boc-D-Lys(N3)-OH can be selectively reduced to a primary amine using the Staudinger reaction. This provides a mild and efficient method for introducing a primary amine at a specific position within a molecule.[1][2][8]

Protocol 3: Staudinger Reduction of the Azide Group

Materials:

-

Boc-D-Lys(N3)-OH (or a peptide containing this residue)

-

Triphenylphosphine (B44618) (PPh₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

Procedure:

-

Reaction Setup: a. Dissolve the azide-containing compound in THF. b. Add a solution of triphenylphosphine in THF to the reaction mixture.

-

Reaction: a. Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the starting azide.

-

Hydrolysis: a. Upon completion of the initial reaction, add water to the reaction mixture to hydrolyze the intermediate aza-ylide. b. Continue stirring until the hydrolysis is complete.

-

Work-up and Purification: a. Remove the THF under reduced pressure. b. The resulting primary amine can be purified from the triphenylphosphine oxide byproduct by extraction or chromatography.

Diagram 3: Staudinger Reaction Logical Flow

Caption: Logical flow of the Staudinger reduction.

Conclusion

Boc-D-Lys(N3)-OH is a powerful and versatile chemical tool for researchers in the life sciences. Its unique combination of a D-amino acid core, an acid-labile Boc protecting group, and a bioorthogonal azide handle enables the precise construction and modification of peptides and other biomolecules. The experimental protocols provided herein for its synthesis and application in click chemistry and Staudinger reductions offer a practical guide for its use in the laboratory. As the demand for more sophisticated and targeted therapeutic and diagnostic agents continues to grow, the importance of building blocks like Boc-D-Lys(N3)-OH in advancing drug development and biomedical research is undeniable.

References

- 1. Boc-Lys(N3)-OH [anaspec.com]

- 2. AnaSpec BOC-LYS(N3)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. Boc-Lys-OH | CAS:13734-28-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bioclone.net [bioclone.net]

- 8. Staudinger Reaction [organic-chemistry.org]

Boc-D-Lys(N3)-OH (CHA) molecular weight and formula

This guide provides an in-depth overview of the chemical properties of Boc-D-Lys(N3)-OH (CHA), a key reagent in biochemical research and drug development.

Core Compound Data

Boc-D-Lys(N3)-OH (CHA) is the cyclohexylammonium (CHA) salt of Boc-D-lysine, where the epsilon-amino group is modified with an azide (B81097) (N3) moiety. This structure makes it a valuable building block in peptide synthesis and click chemistry applications.

| Parameter | Value |

| Molecular Weight | 371.48 g/mol [1] |

| Chemical Formula | C17H33N5O4[1] |

Structural Representation

The molecular structure of Boc-D-Lys(N3)-OH (CHA) consists of three primary components: the Boc-protected D-lysine core, the azide functional group, and the cyclohexylammonium counter-ion.

Caption: Molecular components of Boc-D-Lys(N3)-OH (CHA).

Experimental Applications

Due to the presence of the azide group, Boc-D-Lys(N3)-OH (CHA) is extensively used in bioconjugation reactions, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions. These reactions are fundamental for the site-specific labeling of biomolecules, the synthesis of peptide-drug conjugates, and the development of targeted therapeutic agents.

While specific experimental protocols are highly dependent on the application, a general workflow for incorporating this amino acid derivative into a peptide sequence via solid-phase peptide synthesis (SPPS) is outlined below.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-Lys(N3)-OH (CHA)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the incorporation of the non-natural amino acid Boc-D-Lys(N3)-OH into synthetic peptides using Boc-chemistry solid-phase peptide synthesis (SPPS). The presence of the azido (B1232118) moiety on the lysine (B10760008) side chain offers a versatile handle for subsequent bioorthogonal conjugations, such as "click chemistry," enabling the site-specific labeling of peptides with fluorophores, imaging agents, or cytotoxic drugs.

Introduction

Boc-D-Lys(N3)-OH is a valuable building block in peptide chemistry for the introduction of an azide (B81097) functional group. The D-configuration of the amino acid can enhance the proteolytic stability of the resulting peptide. The azide group is chemically stable under the acidic conditions of Boc-deprotection (e.g., trifluoroacetic acid) and the basic conditions of neutralization, making it compatible with standard Boc-SPPS workflows.[1] However, the incorporation of non-natural amino acids can sometimes require optimization of coupling protocols. This guide outlines the necessary steps, from handling the cyclohexylamine (B46788) (CHA) salt to the final cleavage of the modified peptide from the resin.

Data Presentation

The successful incorporation of Boc-D-Lys(N3)-OH and the overall yield and purity of the final peptide are dependent on several factors. The following table summarizes key parameters and expected outcomes based on standard Boc-SPPS protocols.

| Parameter | Typical Value/Range | Notes |

| Resin Substitution | 0.4 - 0.8 mmol/g | Merrifield or PAM resin are commonly used for Boc-SPPS. |

| Boc-D-Lys(N3)-OH Equivalents | 2 - 4 | Higher equivalents may be necessary to drive the coupling to completion. |

| Coupling Reagent Equivalents | 2 - 4 | HBTU, HATU, or DIC/HOBt are effective coupling agents. |

| Coupling Time | 2 - 4 hours | May require longer coupling times or a double coupling strategy. |

| Coupling Efficiency | >98% | Monitored by a negative Kaiser test. Incomplete couplings are possible and should be monitored.[2][3] |

| Crude Peptide Purity (by HPLC) | 50 - 80% | Dependent on peptide length and sequence complexity. |

| Final Purified Peptide Yield | 10 - 30% | Highly dependent on the specific peptide sequence and purification efficiency. |

Experimental Protocols

This section details the step-by-step methodology for the manual solid-phase synthesis of a peptide containing a Boc-D-Lys(N3)-OH residue.

Conversion of Boc-D-Lys(N3)-OH (CHA) Salt to Free Acid

Prior to its use in peptide coupling, the cyclohexylamine (CHA) salt must be converted to the free acid.

Materials:

-

Boc-D-Lys(N3)-OH (CHA)

-

Dichloromethane (DCM)

-

1 M Potassium bisulfate (KHSO₄) solution, ice-cold

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-D-Lys(N3)-OH (CHA) salt in DCM.

-

Transfer the solution to a separatory funnel.

-

Extract the DCM solution three times with an equal volume of ice-cold 1 M KHSO₄ solution to remove the cyclohexylamine.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent.

-

Remove the DCM under reduced pressure using a rotary evaporator to yield the free acid as a solid or oil. The product should be used immediately or stored under an inert atmosphere.

Solid-Phase Peptide Synthesis Cycle for Boc-D-Lys(N3)-OH Incorporation

This protocol assumes a starting peptide-resin with a free N-terminal amine on a Merrifield or PAM resin.

Materials:

-

Peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Boc-D-Lys(N3)-OH (free acid)

-

Coupling reagent (e.g., HBTU/HOBt or DIC)

-

Kaiser test kit

-

SPPS reaction vessel

-

Shaker

Procedure:

Step 1: Resin Swelling

-

Place the peptide-resin in the reaction vessel.

-

Add DCM (10-15 mL per gram of resin) and shake for 20-30 minutes to swell the resin.

-

Drain the DCM.

Step 2: Boc Deprotection

-

Add a solution of 50% TFA in DCM to the resin.

-

Shake for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.[4]

-

Drain the TFA solution.

-

Wash the resin with DCM (3x), followed by isopropanol (B130326) (1x), and then DCM (3x) to remove residual TFA.

Step 3: Neutralization

-

Wash the resin with DMF (2x).

-

Add a solution of 10% DIEA in DMF to the resin and shake for 5 minutes.

-

Drain the neutralization solution.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DMF (5x) to remove excess base.

Step 4: Coupling of Boc-D-Lys(N3)-OH

-

In a separate vial, dissolve Boc-D-Lys(N3)-OH (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add HBTU (3 equivalents) to the amino acid solution.

-

Add DIEA (6 equivalents) to the activation mixture and swirl for 1-2 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Shake the reaction vessel for 2-4 hours at room temperature.

-

Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue shaking for another 1-2 hours and re-test. A second coupling may be necessary if the reaction remains incomplete.

Step 5: Washing

-

Once the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).

-

The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole (B1667542) (scavenger)

-

HF cleavage apparatus

-

Cold diethyl ether

-

Centrifuge

Procedure: CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

-

Transfer the dry peptide-resin to the reaction vessel of the HF apparatus.

-

Add anisole (1 mL per gram of resin) as a scavenger.

-

Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.

-

Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen or under vacuum.

-

Wash the resulting residue with cold diethyl ether to precipitate the crude peptide.

-

Pellet the peptide by centrifugation and decant the ether. Repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Purification

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Recommended Method:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

-

Gradient: A linear gradient of increasing acetonitrile concentration is typically used to elute the peptide.

-

Detection: UV absorbance at 220 nm and 280 nm.

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product. The identity of the peptide should be confirmed by mass spectrometry.

Mandatory Visualization

The following diagrams illustrate the key workflows and chemical logic described in this protocol.

References

- 1. AnaSpec BOC-LYS(N3)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

Application Notes and Protocols for Incorporating Boc-D-Lys(N3)-OH into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into peptides is a powerful strategy for the development of novel therapeutics, diagnostic agents, and research tools. Boc-D-Lys(N3)-OH is a valuable building block in peptide synthesis, featuring a tert-butyloxycarbonyl (Boc) protected α-amino group and an azido (B1232118) (N3) moiety on the side chain of a D-lysine residue. The D-configuration of the amino acid provides resistance to enzymatic degradation, enhancing the in vivo stability of the resulting peptide. The azido group serves as a versatile chemical handle for "click chemistry," a set of bioorthogonal reactions that enable the efficient and specific conjugation of the peptide to other molecules such as imaging agents, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG).[1][2]

These application notes provide detailed protocols for the incorporation of Boc-D-Lys(N3)-OH into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS), followed by on-resin copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for peptide modification.

Key Features of Boc-D-Lys(N3)-OH

-

Orthogonal Protection: The Boc group on the α-amine is labile to mild acids (e.g., trifluoroacetic acid, TFA), while the azido group on the side chain is stable under these conditions, as well as to the basic conditions used in Fmoc-based SPPS.[3]

-

Bioorthogonal Handle: The azido group does not react with native functional groups in biological systems, making it an ideal moiety for specific chemical modifications.

-

Click Chemistry Partner: The azide (B81097) readily participates in CuAAC with terminal alkynes to form a stable triazole linkage.[1][2][4] This reaction is highly efficient and can be performed in aqueous solutions.[2]

-

Enhanced Stability: The D-amino acid configuration confers resistance to proteolysis, increasing the peptide's half-life.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-D-Lys(N3)-OH

This protocol describes the manual Boc-SPPS for synthesizing a peptide with a C-terminal amide.

Materials:

-

Rink Amide MBHA resin

-

Boc-protected amino acids (including Boc-D-Lys(N3)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or a similar coupling reagent

-

Anhydrous diethyl ether

-

Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS))

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection (Initial): If starting with a pre-loaded Fmoc-resin, treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling:

-

Pre-activate the first Boc-protected amino acid (3 equivalents relative to resin loading) with PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with 50% TFA in DCM for 30 minutes.

-

Wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DMF.

-

-

Incorporation of Boc-D-Lys(N3)-OH:

-

Pre-activate Boc-D-Lys(N3)-OH (3 equivalents) with PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF for 10-15 minutes.

-

Add the activated amino acid solution to the deprotected and neutralized resin.

-

Allow the coupling to proceed for 4-6 hours. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.

-

Monitor the reaction completion with a Kaiser test.

-

-

Chain Elongation: Repeat the Boc deprotection (step 5) and coupling (step 6, with the respective amino acid) cycles until the desired peptide sequence is assembled.

-

Final Boc Deprotection: After the last amino acid coupling, perform a final Boc deprotection as described in step 5.

-

Washing: Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.

Workflow for Boc-SPPS of an Azido-Peptide

Caption: General workflow for Boc-SPPS to synthesize an azido-peptide.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the resin-bound azido-peptide.

Materials:

-

Resin-bound azido-peptide (from Protocol 1)

-

Alkyne-functionalized molecule (e.g., alkyne-PEG, alkyne-fluorophore)

-

Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand)

-

DMF or a mixture of DMF and water

Procedure:

-

Resin Swelling: Swell the azido-peptide resin in DMF.

-

Click Reaction Cocktail:

-

In a separate vial, dissolve the alkyne-functionalized molecule (5-10 equivalents relative to resin loading) in DMF.

-

If using CuSO4, prepare a stock solution of CuSO4 and sodium ascorbate in water.

-

-

On-Resin Reaction:

-

To the swollen resin, add the solution of the alkyne-functionalized molecule.

-

Add the copper catalyst. If using CuBr, add it directly. If using CuSO4, add the CuSO4 solution followed by the sodium ascorbate solution.

-

If using a ligand, add TBTA to the reaction mixture.

-

Gently agitate the reaction mixture at room temperature for 12-24 hours.

-

-

Washing: After the reaction is complete, wash the resin thoroughly with DMF, water, and DCM to remove excess reagents and copper catalyst.

-

Drying: Dry the resin under vacuum. The resin now contains the "clicked" peptide conjugate.

Workflow for On-Resin CuAAC

Caption: Workflow for on-resin CuAAC click chemistry.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

-

Resin-bound peptide or peptide conjugate

-

Cleavage cocktail: TFA/water/TIS (95:2.5:2.5, v/v/v)

-

Anhydrous diethyl ether (cold)

Procedure:

-

Cleavage: Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold anhydrous diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Characterization

Procedure:

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Data Presentation

The successful incorporation of Boc-D-Lys(N3)-OH and subsequent click chemistry modification can be evaluated by monitoring the synthesis at key stages. While specific quantitative data for the coupling efficiency of Boc-D-Lys(N3)-OH is not extensively published, typical coupling efficiencies for sterically hindered amino acids in Boc-SPPS can range from 95-99% with optimized conditions.

Table 1: Representative Coupling Efficiency and Purity Data

| Step | Parameter | Method | Expected Result |

| Boc-D-Lys(N3)-OH Coupling | Coupling Efficiency | Kaiser Test | Negative (complete coupling) |

| On-Resin Click Reaction | Reaction Completion | Mass Spectrometry of a small cleaved sample | >95% conversion to the triazole product |

| Final Peptide Conjugate | Purity | Analytical RP-HPLC | >95% |

| Final Peptide Conjugate | Identity | Mass Spectrometry | Observed mass matches theoretical mass |

Application Example: Targeting Integrin Signaling with RGD Peptidomimetics

Peptides containing the Arg-Gly-Asp (RGD) sequence are known to bind to integrins, a family of cell surface receptors that mediate cell-matrix and cell-cell interactions.[5] The αvβ3 integrin is often overexpressed on tumor cells and angiogenic endothelial cells, making it an attractive target for cancer therapy and imaging. By incorporating Boc-D-Lys(N3)-OH into an RGD-containing peptide, the azido group can be used to attach a cytotoxic drug, creating a targeted peptide-drug conjugate (PDC).

Signaling Pathway of RGD-Integrin Interaction

References

- 1. bachem.com [bachem.com]

- 2. cpcscientific.com [cpcscientific.com]

- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Copper-Catalyzed Click Chemistry (CuAAC) with Boc-D-Lys(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Boc-D-Lys(N3)-OH in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful bioconjugation technique allows for the precise and efficient labeling of peptides and other biomolecules, a critical process in drug discovery, diagnostics, and fundamental research.

Introduction to CuAAC with Boc-D-Lys(N3)-OH

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] This reaction is highly specific, efficient, and biocompatible, making it ideal for modifying complex biological molecules.[1][3]

Boc-D-Lys(N3)-OH is a key building block for introducing an azide functionality into a peptide sequence during solid-phase peptide synthesis (SPPS) using Boc chemistry. The Boc protecting group on the α-amino group is acid-labile, while the azide group on the side chain remains stable throughout the synthesis. This allows for the site-specific incorporation of a "clickable" handle that can be later conjugated to an alkyne-containing molecule of interest, such as a drug, a fluorescent probe, or a polyethylene (B3416737) glycol (PEG) chain.[4][5]

Key Applications

The use of Boc-D-Lys(N3)-OH in CuAAC reactions has a wide range of applications in research and drug development:

-

Peptide-Drug Conjugates (PDCs): Site-specific attachment of cytotoxic drugs to targeting peptides to create potent and selective anticancer agents.[4][6]

-

Fluorescent Labeling: Covalent attachment of fluorescent dyes for imaging and tracking peptides in biological systems.

-

PEGylation: Modification of peptides with PEG to improve their pharmacokinetic properties, such as increasing solubility and in vivo half-life.

-

Biomaterial Science: Functionalization of surfaces and scaffolds with peptides to create bioactive materials.

-

Peptide Cyclization: Formation of cyclic peptides by reacting a side-chain azide with a side-chain alkyne within the same peptide sequence.

Experimental Workflows and Diagrams

Site-Specific Peptide Labeling Workflow

This workflow outlines the general procedure for incorporating Boc-D-Lys(N3)-OH into a peptide and subsequent labeling via CuAAC.

Caption: Workflow for site-specific peptide labeling using Boc-D-Lys(N3)-OH.

Catalytic Cycle of CuAAC

The following diagram illustrates the generally accepted catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition.

Caption: Catalytic cycle of the CuAAC reaction.

Quantitative Data Summary

The efficiency of CuAAC reactions can be influenced by several factors, including the choice of copper source, reducing agent, ligand, and solvent. The following table summarizes typical reaction conditions and expected outcomes for the conjugation of an azido-peptide with an alkyne-modified molecule.

| Parameter | Condition | Expected Yield (%) | Purity (%) | Reference |

| Catalyst System 1 | CuSO₄ (0.1-0.25 mM), Sodium Ascorbate (B8700270) (5 mM), THPTA (5 eq. to Cu) | >90 | >95 | General Protocol |

| Catalyst System 2 | Copper(I) Iodide (CuI) (0.1 eq.), DIPEA (2 eq.) in DMF | 85-95 | >95 | Organic Solvent |

| Catalyst System 3 | Copper wire in DMF at 50°C | ~100 (conversion) | High | Alternative Cu Source[7] |

| Solvent | aq. Buffer (e.g., PBS), DMF, DMSO, t-BuOH/H₂O | Variable | Variable | General Observation |

| Reaction Time | 1 - 12 hours at room temperature | - | - | General Observation |

Note: Yields and purity are highly dependent on the specific substrates, reaction scale, and purification method.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation in Aqueous Buffer

This protocol is suitable for labeling peptides and other biomolecules that are soluble in aqueous solutions.

Materials:

-

Azido-peptide (containing a Boc-D-Lys(N3) residue after cleavage and deprotection)

-

Alkyne-containing molecule (e.g., fluorescent dye, drug)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Degassed water

Procedure:

-

Prepare the Reaction Mixture:

-

In a microcentrifuge tube, dissolve the azido-peptide in PBS to a final concentration of 1-5 mg/mL.

-

Add the alkyne-containing molecule. A 1.5 to 5-fold molar excess relative to the azido-peptide is recommended.

-

-

Prepare the Catalyst Premix:

-

In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. For example, mix 5 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA. Let it stand for 2-3 minutes.

-

-

Initiate the Reaction:

-

Add the catalyst premix to the reaction mixture containing the peptide and alkyne. The final concentration of CuSO₄ should be between 50-250 µM.

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC-MS.

-

-

Purification:

-

Purify the resulting peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography to remove excess reagents and the catalyst.

-

-

Analysis:

-

Confirm the identity and purity of the final conjugate by mass spectrometry (MS) and analytical HPLC.

-

Protocol 2: CuAAC Reaction in an Organic Solvent (DMF)

This protocol is suitable for peptides and small molecules that are soluble in organic solvents.

Materials:

-

Azido-peptide (containing a Boc-D-Lys(N3) residue)

-

Alkyne-containing molecule

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Prepare the Reaction Mixture:

-

In a reaction vial under an inert atmosphere, dissolve the azido-peptide and the alkyne-containing molecule (1.2 equivalents) in anhydrous DMF.

-

-

Add Catalyst and Base:

-

Add CuI (0.1 equivalents) to the reaction mixture.

-

Add DIPEA (2.0 equivalents) to the reaction mixture.

-

-

Incubation:

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or HPLC-MS.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

-

-

Analysis:

-

Characterize the final product by NMR, MS, and HPLC to confirm its structure and purity.

-

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction utilizing Boc-D-Lys(N3)-OH is a robust and versatile method for the site-specific modification of peptides. The protocols and data presented here provide a solid foundation for researchers to successfully implement this powerful technique in their drug discovery and development workflows. Careful optimization of reaction conditions for each specific substrate pair is recommended to achieve the best results.

References

- 1. scispace.com [scispace.com]

- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide conjugation via CuAAC 'click' chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing Boc-D-Lys(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Boc-D-Lys(N3)-OH in strain-promoted azide-alkyne cycloaddition (SPAAC), a powerful bioorthogonal ligation technique. The information herein is intended to guide researchers in the site-specific modification of peptides and other biomolecules for applications in drug development, molecular imaging, and diagnostics.

Introduction to SPAAC

Strain-promoted azide-alkyne cycloaddition is a type of click chemistry that occurs between a cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[1] This reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation in living systems.[2] The driving force of the reaction is the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage under physiological conditions.[1][3] Boc-D-Lys(N3)-OH is a key building block for introducing an azide (B81097) group into peptides and other molecules, enabling their subsequent modification via SPAAC.[3][4][5]

Key Applications

-

Peptide and Protein Labeling: Site-specific attachment of fluorescent dyes, radiolabels, or polyethylene (B3416737) glycol (PEG) chains.[6][7]

-

Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.[4]

-

Surface Functionalization: Immobilization of biomolecules on surfaces for biosensor and microarray development.[2]

-

Live Cell Imaging: Labeling of azide-modified biomolecules in living cells.[3]

Experimental Workflows and Protocols

The following sections detail the experimental procedures for incorporating Boc-D-Lys(N3)-OH into a peptide via solid-phase peptide synthesis (SPPS) and subsequent SPAAC ligation with a DBCO-functionalized molecule.

Workflow for Peptide Azide-Modification and SPAAC Ligation

The overall process involves the synthesis of an azide-containing peptide followed by its conjugation to a DBCO-labeled molecule.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

Application Notes and Protocols for Boc-D-Lys(N3)-OH (CHA) in Antibody-Drug Conjugate (ADC) Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Lys(N3)-OH (CHA) is a valuable building block for the synthesis of modern antibody-drug conjugates (ADCs). As a non-natural D-amino acid, it offers inherent resistance to enzymatic degradation, enhancing the stability of the resulting linker. The key feature of this compound is the azido (B1232118) (-N3) group on the lysine (B10760008) side chain, which enables highly specific and efficient conjugation to payloads via "click chemistry". This bioorthogonal reactivity allows for the precise attachment of drug molecules without affecting the antibody structure or function.

This document provides detailed application notes and experimental protocols for the incorporation of Boc-D-Lys(N3)-OH into peptide-based ADC linkers using Solid-Phase Peptide Synthesis (SPPS) and subsequent conjugation to a payload via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Chemical Properties

| Property | Value |

| Compound Name | Nα-tert-butoxycarbonyl-Nε-azido-D-lysine cyclohexylammonium salt |

| Synonyms | Boc-D-Lys(N3)-OH (CHA) |

| Molecular Formula | C17H33N5O4 |

| Molecular Weight | 371.48 g/mol |

| Appearance | White to off-white solid |

| Key Functional Groups | N-terminal Boc protecting group, D-chiral center, ε-azido group |

Application in ADC Linker Synthesis

The primary application of Boc-D-Lys(N3)-OH is in the construction of peptide-based linkers for ADCs. The workflow typically involves two main stages:

-

Solid-Phase Peptide Synthesis (SPPS): Incorporation of Boc-D-Lys(N3)-OH into a peptide sequence on a solid support.

-

Bioorthogonal Conjugation (Click Chemistry): Reaction of the azide-containing peptide linker with an alkyne-functionalized payload.

The resulting linker-payload conjugate can then be attached to an antibody, typically through lysine or cysteine residues, to form the final ADC. The use of click chemistry provides a stable and robust triazole linkage.

Experimental Protocols

Protocol 1: Incorporation of Boc-D-Lys(N3)-OH into a Peptide Linker via Boc-SPPS

This protocol describes the manual solid-phase synthesis of a model peptide linker containing Boc-D-Lys(N3)-OH.

Materials:

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

Boc-D-Lys(N3)-OH (CHA)

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU)

-

HOBt or HOAt

-

Kaiser test kit

-

Cleavage cocktail (e.g., HF/anisole (B1667542) or TFMSA/TFA/thioanisole)

-

Cold diethyl ether

Procedure:

-

Resin Swelling and Preparation:

-

Swell the Merrifield resin in DCM in a reaction vessel for 1-2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

First Amino Acid Coupling (if not pre-loaded):

-

Couple the first Boc-protected amino acid to the resin according to standard protocols for Merrifield resins.

-

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

-

Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

-

-

Neutralization:

-

Neutralize the resulting TFA salt by washing the resin with a 10% solution of DIEA in DCM (2 x 5 minutes).

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Coupling of Boc-D-Lys(N3)-OH:

-

In a separate vessel, pre-activate Boc-D-Lys(N3)-OH (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (3 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow to react for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

-

-

Peptide Chain Elongation:

-

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired linker sequence.

-

-

Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., anhydrous HF with anisole as a scavenger at 0°C for 1 hour) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.

-

After cleavage, precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Purify the crude azide-containing peptide linker by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product.

-

Illustrative Data for Peptide Synthesis (Model Sequence: Ac-Gly-Gly-D-Lys(N3)-Gly-OH):

| Parameter | Illustrative Value | Notes |

| Resin Loading | 0.5 mmol/g | Merrifield Resin |

| Coupling Efficiency (Standard AA) | >99% | Monitored by Kaiser test |

| Coupling Efficiency (Boc-D-Lys(N3)-OH) | ~98% | May require double coupling or optimized reagents |

| Crude Peptide Purity (by RP-HPLC) | 65-80% | Dependent on peptide length and sequence |

| Final Purified Peptide Yield | 40-60% | After RP-HPLC purification and lyophilization |

Note: The above values are illustrative and can vary based on the specific peptide sequence, scale, and synthesis conditions.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of the azide-containing peptide linker to a DBCO-functionalized payload.

Materials:

-

Azide-containing peptide linker

-

DBCO-functionalized payload

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (if needed to dissolve payload)

-

Size-exclusion chromatography (SEC) column or dialysis cassette

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-containing peptide linker in PBS to a final concentration of 1-5 mg/mL.

-

Dissolve the DBCO-functionalized payload in a minimal amount of DMSO and then dilute with PBS.

-

-

SPAAC Reaction:

-